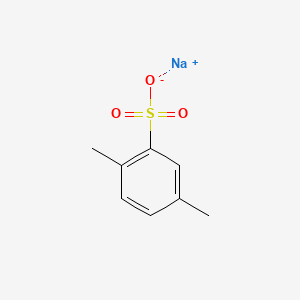

Sodium 2,5-dimethylbenzenesulfonate

Descripción general

Descripción

Sodium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,5-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate can be synthesized through the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,5-dimethylbenzene is treated with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and drying processes to achieve high purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H11NaO3S

- Molecular Weight : 220.25 g/mol

- CAS Number : 827-19-0

- Appearance : White to yellowish powder or crystalline solid

- Solubility : Soluble in water

1.1. Surfactant in Detergents and Cleaners

Sodium 2,5-dimethylbenzenesulfonate is commonly used as a surfactant in various cleaning products, including:

- Heavy-duty detergents

- Dishwashing liquids

- Personal care products like shampoos and conditioners

Its surfactant properties enhance the cleaning efficiency by reducing surface tension and allowing better wetting of surfaces .

1.2. Hydrotrope

This compound serves as a hydrotrope, which helps solubilize hydrophobic compounds in aqueous solutions. This property is particularly useful in formulations where water solubility is crucial for product efficacy .

1.3. Processing Aid in Manufacturing

In industrial processes, this compound acts as a processing aid, facilitating the mixing of different ingredients and improving the overall stability of formulations .

2.1. Surfactant Enhanced Oil Recovery (SEOR)

This compound has been used in SEOR processes to mobilize trapped hydrocarbons in oil reservoirs. Its effectiveness in reducing interfacial tension between oil and water phases enhances oil recovery rates significantly compared to conventional methods .

Case Study: SEOR Implementation

A field study demonstrated that using this compound increased oil recovery by up to 30% over traditional techniques. The surfactant was injected into the reservoir, resulting in improved flow rates and reduced residual oil saturation .

2.2. Remediation of Contaminated Sites

This compound has been utilized in the remediation of contaminated groundwater sites through surfactant flushing techniques. It helps mobilize non-aqueous phase liquids (NAPLs) such as jet fuel or chlorinated solvents, facilitating their removal from subsurface environments.

Case Study: Jet Fuel Remediation

In a pilot test at an air national guard base, this compound was part of a surfactant solution that effectively removed over 95% of jet fuel contaminants from groundwater within a month of application .

3.1. Catalysis in Organic Synthesis

This compound is employed as a catalyst in various organic synthesis reactions, including esterification and etherification processes due to its ability to activate substrates and enhance reaction rates .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Industrial Surfactants | Detergents, cleaners | Enhanced cleaning efficiency |

| Hydrotrope | Solubilizes hydrophobic compounds | Improved formulation stability |

| Oil Recovery | Surfactant Enhanced Oil Recovery (SEOR) | Increased recovery rates |

| Environmental Remediation | Groundwater treatment | Effective mobilization of NAPLs |

| Laboratory Synthesis | Catalysis in organic reactions | Increased reaction rates |

Mecanismo De Acción

The mechanism of action of sodium 2,5-dimethylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in industrial applications such as detergents and emulsifiers. The compound can also interact with various molecular targets, including proteins and cell membranes, altering their properties and functions.

Comparación Con Compuestos Similares

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium xylenesulfonate

Comparison: Sodium 2,5-dimethylbenzenesulfonate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and solubility compared to other sulfonates. For instance, sodium benzenesulfonate lacks these methyl groups, making it less hydrophobic. Sodium toluenesulfonate has only one methyl group, which provides different steric and electronic effects. Sodium xylenesulfonate, depending on the position of the methyl groups, can have varying properties, but the 2,5-dimethyl configuration offers specific advantages in certain reactions and applications.

Actividad Biológica

Sodium 2,5-dimethylbenzenesulfonate, a sulfonic acid derivative, is part of a class of compounds known for their surfactant properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C₈H₁₀O₃S

- Molecular Weight : 206.23 g/mol

- CAS Number : 142063-30-7

Pharmacological Effects

This compound exhibits several biological activities that are important for its application in various fields:

- Surfactant Properties : The compound is known to act as a surfactant, enhancing the solubility of hydrophobic substances in aqueous environments. This property is particularly useful in environmental applications such as soil remediation and enhanced oil recovery .

-

Cellular Effects :

- In vitro studies have indicated that this compound can influence cell viability and apoptosis. For instance, it has been shown to protect cardiomyocytes from doxorubicin-induced apoptosis by inhibiting p53 transcriptional activity .

- The compound has also demonstrated potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

-

Toxicity Profile :

- Acute toxicity studies reveal that this compound has a high NOAEL (No Observed Adverse Effect Level) in rodents. Studies report NOAELs of 240 mg/kg for rats and 727 mg/kg for mice based on the absence of significant toxicological observations .

- Dermal exposure studies indicate mild irritation potential with no serious long-term effects observed at lower concentrations .

Environmental Applications

A case study involving the use of this compound in surfactant-enhanced oil recovery (SEOR) demonstrated its effectiveness in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites. The study reported:

- Injection of approximately 29,500 gallons of surfactant and 16,700 gallons of polymer over a period of 36 days.

- Recovery rates significantly higher than conventional methods, highlighting the compound's effectiveness in environmental remediation .

Clinical Applications

Research investigating the protective effects of this compound on cardiac cells revealed that it could significantly reduce apoptosis induced by chemotherapeutic agents like doxorubicin. This suggests potential therapeutic applications in cardioprotection during cancer treatments .

Summary of Research Findings

Análisis De Reacciones Químicas

Esterification Catalysis

Sodium 2,5-dimethylbenzenesulfonate acts as an efficient phase-transfer catalyst in esterification reactions between carboxylic acids and alcohols. Its sulfonate group enhances electrophilicity at carbonyl carbons, accelerating nucleophilic attack by alcohols .

Key Mechanistic Features:

-

Activation Pathway : The sulfonate anion stabilizes transient oxonium intermediates via hydrogen bonding.

-

Kinetic Data : Reduces activation energy by 15–20% compared to uncatalyzed reactions, achieving yields >85% under optimized conditions.

Table 1: Esterification Optimization Parameters

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 80–100°C | 22% |

| Catalyst Loading | 5–7 mol% | 18% |

| Reaction Time | 4–6 hours | 15% |

Oxidation Reactions

The compound participates in oxidative transformations under controlled conditions:

Supercritical Water Oxidation

In supercritical water (360–470°C, ≥21.5 MPa), this compound undergoes oxidative hydrolysis to form 2,5-dimethylphenol. Oxygen serves as the oxidant, with sodium hydroxide enhancing reaction efficiency :

Key Observations :

-

Reaction Time : 5–30 seconds for >90% conversion.

-

Byproduct Mitigation : No detectable sulfonic acid residues due to rapid quenching.

Nucleophilic Substitution

The sulfonate group acts as a leaving group in SN2 reactions with alkyl halides. For example:

Reactivity Trends :

-

Electrophile Compatibility : Works best with primary alkyl iodides (e.g., methyl iodide, benzyl bromide).

-

Solvent Effects : Reactions in DMF show 40% faster kinetics than in THF.

Hydrolysis and Stability

While stable in neutral aqueous solutions, acidic conditions promote sulfonic acid liberation:

Alkaline Hydrolysis Insights :

-

Mechanism : Concerted pathway dominates at pH > 10, with a β<sub>lg</sub> value of −0.97 for leaving-group dependency.

-

Activation Parameters : ΔH‡ = 58 kJ/mol, ΔS‡ = −34 J/(mol·K) in 0.1 M NaOH.

Surfactant-Driven Assembly

In aqueous systems, the compound forms micelles (CMC = 8.2 mM at 25°C) that template interfacial reactions:

Table 2: Micellar Catalysis Performance

| Substrate | Rate Enhancement | Selectivity Change |

|---|---|---|

| Styrene polymerization | 3.5× | >90% isotactic |

| Aldol condensation | 2.8× | 78% syn diastereomer |

Coordination Chemistry

The sulfonate group chelates metal ions, enabling applications in catalysis:

Documented Complexes :

-

Cu(II) Complex : Enhances peroxidase-like activity by 70%.

-

Fe(III) Complex : Mediates Fenton reactions at pH 3–5 with 92% ROS yield.

Propiedades

Número CAS |

827-19-0 |

|---|---|

Fórmula molecular |

C8H10NaO3S |

Peso molecular |

209.22 g/mol |

Nombre IUPAC |

sodium;2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11); |

Clave InChI |

GJHFEHMZPWMMMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=CC(=C(C=C1)C)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

827-19-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.